4-(3,4-dimethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These are compounds containing the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrrolo [2,3-d]pyrimidine derivatives has been achieved via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as NMR spectroscopy . For example, the NMR spectrum of a similar compound showed peaks at specific chemical shifts, indicating the presence of various functional groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, upon complexation with Hg 2+, the peak corresponding to the C=O vibration band of the amide carbonyl slightly broadened downfield to a lower value, and the N–H bending peak decreases, while there are no obvious changes in the C=O stretching band of the ester carbonyl group in the absence and presence of Hg 2+ ion .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the FT-IR results of a similar compound were in proper concord with recorded measurements .Scientific Research Applications
Photoluminescence and Electronic Applications
- A study on π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units showcased their synthesis using palladium-catalyzed coupling reactions. These polymers exhibit strong photoluminescence and good solubility, making them suitable for electronic applications due to their high photochemical stability and processability into thin films (Beyerlein & Tieke, 2000).
pH Sensing Application
- The design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives were explored, revealing their application in pH sensing. These compounds, exhibiting solid-state fluorescence and solvatochromism, can undergo reversible protonation at nitrogen atoms, resulting in significant color changes. This property paves the way for their use as novel colorimetric pH sensors and logic gates (Yan et al., 2017).
Synthesis and Structural Analysis
- Research on the racemic mixture and structural analysis of certain pyrimidine derivatives provided insights into their crystal structures and hydrogen bonding patterns. Such studies contribute to the understanding of molecular interactions and the development of compounds with tailored properties for specific applications (Low et al., 2004).
Redox Abilities and Synthesis Techniques
- The synthesis and characterization of novel compounds with NAD+-NADH-type redox abilities were detailed, demonstrating potential applications in biochemical processes and as models for studying redox reactions (Igarashi et al., 2006).
Mechanism of Action
Target of Action
The compound, also known as 4-(3,4-dimethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, is a pyridopyrimidine derivative . Pyridopyrimidines are known to target several therapeutic targets . .
Mode of Action
It is known that pyridopyrimidines have a high affinity for lipid environments, which allows them to diffuse easily into cells . This property could potentially facilitate the interaction of the compound with its targets.
Biochemical Pathways
Pyridopyrimidines are known to have therapeutic interest and have been studied in the development of new therapies .
Pharmacokinetics
The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact its bioavailability.
Action Environment
The compound’s lipophilicity could potentially influence its interaction with the cellular environment .
Future Directions
The future directions in the research of similar compounds involve the design and synthesis of new active heterocyclic compounds. The synthetic approaches of these types of compounds will provide an innovative molecular framework to the designing of new active heterocyclic compounds . Furthermore, the exploration of their potential applications in optoelectronic devices like optocommunicator, optoswitchers and memory processors is also a promising direction .
Biochemical Analysis
Biochemical Properties
It is known that pyrimido[4,5-d]pyrimidines, the class of compounds to which it belongs, have been applied on a large scale in the medical and pharmaceutical fields . They are known to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been detailed .
Cellular Effects
Related compounds have shown significant inhibitory activities against various cell lines . These compounds have been found to induce apoptosis and significantly inhibit the viability of several cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a kinase involved in cell cycle regulation . These compounds have shown significant inhibitory activity against CDK2, suggesting a potential mechanism of action for this compound .
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-7-20-9-11-14(16(20)21)15(19-17(22)18-11)10-5-6-12(23-2)13(8-10)24-3/h5-6,8,15H,4,7,9H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYMJGJNKZPUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.